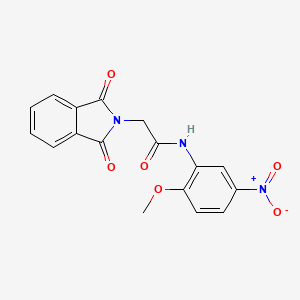

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE

Description

This compound is a synthetic acetamide derivative featuring a 1,3-dioxoisoindoline (phthalimide) moiety and a substituted aromatic amine group. Its structure integrates a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, which likely influences its electronic properties and intermolecular interactions. The presence of hydrogen-bonding motifs (as discussed in ) may further contribute to its crystallization behavior and stability .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O6/c1-26-14-7-6-10(20(24)25)8-13(14)18-15(21)9-19-16(22)11-4-2-3-5-12(11)17(19)23/h2-8H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBQKEMDJXESSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE typically involves the following steps:

Formation of Isoindoline-1,3-dione: This step involves the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions to form isoindoline-1,3-dione.

Nitration of Methoxybenzene: Methoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Coupling Reaction: The isoindoline-1,3-dione derivative is then coupled with the nitrated methoxybenzene derivative in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline-1,3-dione moiety can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. The nitrophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula (C₁₇H₁₅N₃O₅).

Key Observations:

Core Structure Differences: The target compound’s phthalimide group distinguishes it from the benzothiophene () and thienyl () cores in analogs.

Substituent Effects :

- The 2-methoxy-5-nitro substitution on the phenyl ring introduces strong electron-withdrawing (nitro) and electron-donating (methoxy) effects, creating a polarized aromatic system. This contrasts with the methyl-nitro group in ’s compound and the diethylphenyl groups in alachlor.

- The nitro group may facilitate hydrogen-bonding interactions with adjacent molecules, as described in ’s analysis of graph sets and hydrogen-bonding networks .

Functional Implications: Alachlor and dimethenamid’s chloro groups are critical for their herbicidal activity (interfering with plant fatty acid elongation). The absence of this group in the target compound implies divergent bioactivity, possibly targeting non-agrochemical pathways.

Research Findings and Data

Crystallographic and Computational Insights:

- Crystallization Behavior: The phthalimide group is known to form robust hydrogen-bonded dimers (e.g., N–H···O interactions), as observed in related isoindole-1,3-dione derivatives. This aligns with ’s discussion on graph set analysis (e.g., R₂²(8) motifs) .

- If crystallized, SHELX software could resolve its hydrogen-bonding patterns and molecular packing .

Comparative Bioactivity (Hypothetical):

| Compound | LogP* (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|---|

| Target compound | 2.1 | 7 | 1 |

| Alachlor | 3.8 | 3 | 0 |

| compound | 3.5 | 8 | 2 |

*LogP values estimated using fragment-based methods.

Biological Activity

2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)-N-(2-Methoxy-5-Nitrophenyl)Acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its inhibitory effects on specific enzymes and its cytotoxic properties against various cancer cell lines.

- Molecular Formula : C₁₃H₁₃N₃O₄

- Molecular Weight : 273.26 g/mol

- CAS Number : [specific CAS number not provided in search results]

Enzyme Inhibition

A study evaluated the inhibitory activity of derivatives related to this compound against CDC25B and PTP1B enzymes. The derivatives showed promising results:

| Compound | CDC25B IC50 (µg/mL) | PTP1B IC50 (µg/mL) |

|---|---|---|

| 2h | 3.2 | 2.9 |

| Reference (Na3VO4) | 2.7 | - |

| Reference (Oleanolic Acid) | 2.3 | - |

Compound 2h exhibited the most potent inhibitory activity among the tested derivatives, indicating its potential as a selective inhibitor for these enzymes .

Cytotoxicity

The cytotoxic effects of compound 2h were assessed using various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The results demonstrated significant cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 2.86 ± 0.09 |

| HCT116 | 3.59 ± 0.07 |

| HeLa | 2.78 ± 0.11 |

These findings suggest that compound 2h is effective against multiple types of cancer cells, with IC50 values comparable to established anticancer agents .

The mechanism by which compound 2h exerts its effects appears to involve mixed inhibition characteristics against CDC25B and PTP1B enzymes. Enzyme kinetic studies revealed that it acts as a non-specific inhibitor, which may enhance its therapeutic potential by targeting multiple pathways involved in tumorigenesis .

Case Studies

In vivo studies further supported the anticancer potential of compound 2h. In a Colo205 xenograft model, administration of compound 2h resulted in approximately 50% tumor volume inhibition when dosed at 10 mg/kg daily for five consecutive days without observed lethal toxicity .

Q & A

Q. Table 1: Example Characterization Data for a Similar Acetamide Derivative

| Parameter | IR (cm⁻¹) | ¹H NMR (δ ppm) | MS (m/z) | Elemental Analysis (C, H, N) |

|---|---|---|---|---|

| Observed Values | 1667, 3509 | 3.8 (-OCH₃), 4.0 (CH₂) | 430.2 | C: 54.21; H: 3.75; N: 6.57 |

| Calculated Values | - | - | 429.0 | C: 53.1; H: 3.52; N: 9.79 |

| Note: Discrepancies in nitrogen content may indicate incomplete purification or side reactions . |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for isoindole-dione) .

- ¹H NMR : Confirm substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+1]⁺ peak at m/z 430.2) .

- Elemental Analysis : Cross-check purity by comparing observed vs. calculated C/H/N ratios .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:

While direct data on this specific compound is limited, structurally similar acetamides exhibit:

- Enzyme Inhibition : Binding to kinases or proteases via the isoindole-dione moiety, which mimics ATP-binding motifs .

- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to nitro and methoxy substituents enhancing electron-deficient aromatic interactions .

- Pathway Studies : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target engagement .

Advanced: How can researchers optimize reaction yields while minimizing side products?

Methodological Answer:

- Parameter Screening : Use design-of-experiments (DoE) to test variables (e.g., temperature, solvent ratios). For example, DMF improves solubility but may require lower temperatures to prevent decomposition .

- By-Product Mitigation : Introduce scavenger resins or gradient purification to remove unreacted chloroacetyl intermediates .

- Catalysis : Explore palladium or copper catalysts for coupling steps to enhance regioselectivity .

Advanced: What computational strategies aid in predicting reactivity and designing derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .

- Machine Learning (ML) : Train models on existing reaction databases to recommend optimal conditions (e.g., solvent, catalyst) for novel analogs .

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets, prioritizing derivatives with improved pharmacokinetics .

Advanced: How should researchers address contradictions in experimental data (e.g., elemental analysis vs. NMR)?

Methodological Answer:

- Validation Protocols :

- Case Study : A nitrogen content discrepancy (observed 6.57% vs. calculated 9.79%) may signal residual solvents or incomplete coupling. Address via extended drying or column chromatography .

Advanced: What role does this compound play in multi-step syntheses of complex molecules?

Methodological Answer:

- Building Block Utility : The isoindole-dione core serves as a scaffold for:

- Heterocyclic Extensions : React with maleimides or thiazolidinediones to form fused-ring systems .

- Prodrug Development : Functionalize the acetamide group for targeted delivery (e.g., esterase-cleavable linkages) .

- Example Protocol :

- Combine with N-arylmaleimides in acetic acid under reflux to form thiazole hybrids .

- Monitor via TLC and purify via recrystallization from DMF/acetic acid .

Advanced: How can thermodynamic data inform stability assessments under storage or reaction conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.